molecular formula C14H12O3 B6396186 4-(2-Hydroxyphenyl)-3-methylbenzoic acid, 95% CAS No. 1141473-81-5

4-(2-Hydroxyphenyl)-3-methylbenzoic acid, 95%

Cat. No. B6396186
CAS RN: 1141473-81-5
M. Wt: 228.24 g/mol
InChI Key: BJIVXDAWCCVZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxyphenyl)-3-methylbenzoic acid, or 4-HPMBA, is a synthetic, phenolic compound that has a wide range of applications in scientific research. It is used in a variety of fields, including biochemistry, pharmacology, and toxicology. 4-HPMBA is a white, crystalline solid that is soluble in most organic solvents. It is also known as 4-hydroxy-3-methylbenzoic acid and has the molecular formula C8H8O3.

Scientific Research Applications

4-HPMBA has a variety of applications in scientific research. It is used in the study of biochemical and physiological processes, as well as in toxicology and pharmacology. It is also used as a reagent in laboratory experiments, as a standard for the determination of other compounds, and as a substrate for enzymes.

Mechanism of Action

4-HPMBA works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. By inhibiting the activity of COX-2, 4-HPMBA can reduce inflammation and pain.
Biochemical and Physiological Effects
4-HPMBA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have antioxidant and anti-inflammatory effects. It has also been shown to have anti-cancer effects, as well as to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-HPMBA in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound and is soluble in most organic solvents. However, 4-HPMBA can be toxic in high concentrations, so it should be handled with care.

Future Directions

The potential future applications of 4-HPMBA are numerous. It could be used as a drug or as a diagnostic tool to detect various diseases. It could also be used in the development of new drugs and treatments for various diseases. Additionally, further research could be conducted to explore the potential of 4-HPMBA as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, further research could be conducted to explore the potential of 4-HPMBA as a substrate for enzymes.

properties

IUPAC Name

4-(2-hydroxyphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-9-8-10(14(16)17)6-7-11(9)12-4-2-3-5-13(12)15/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIVXDAWCCVZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688665
Record name 2'-Hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1141473-81-5
Record name 2'-Hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 2′-hydroxy-2-methylbiphenyl-4-carboxylate (3 g; 12.38 mmol; 1 eq.) in EtOH (90 mL) at RT was treated with sodium hydroxide (7.43 mL; 5 M; 37.15 mmol; 3 eq.). The reaction mixture was stirred at 60° C. for 2 hours. The reaction mixture was concentrated to give a brown solid. It was taken up in water (250 mL) and the aqueous phase was washed twice with EtOAc. The aqueous phase was acidified with HCl cc to pH 2. Then it was concentrated and extracted with EtOAc giving the title compound as an orange oil. It was purified by flash chromatomatography eluting with EtOAc:cHex (1:1) affording the title compound as a white solid. 1H NMR (DMSO-d6, 300 MHz) δ 12.88 (br s, 1H), 9.49 (s, 1H), 7.81-7.75 (m, 2H), 7.24-7.18 (m, 2H), 7.05-7.02 (m, 1H), 6.94-6.84 (m, 2H), 2.16 (s, 3H). LC/MS (Method B): 227.2 (M−H)−. HPLC (Method A) Rt 3.26 min (Purity: 95.1%).
Name
methyl 2′-hydroxy-2-methylbiphenyl-4-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.43 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.